Diflumidone sodium
Overview
Description
Diflumidone sodium is a non-steroidal anti-inflammatory agent known for its ability to reduce inflammation and pain. It is chemically represented by the formula C14H11F2NNaO3S and has a molecular weight of 334.29 g/mol . This compound is primarily used in scientific research due to its anti-inflammatory properties.
Preparation Methods
The synthesis of diflumidone sodium involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route often includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of fluorine atoms via halogenation reactions.
Step 3: Conversion to the sodium salt form through neutralization with sodium hydroxide.
Industrial production methods may involve optimization of these steps to increase yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Diflumidone sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diflumidone sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Explored for potential therapeutic uses in treating inflammatory conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Mechanism of Action
The mechanism of action of diflumidone sodium involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Diflumidone sodium is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and indomethacin. it is unique in its specific chemical structure and the presence of fluorine atoms, which may contribute to its distinct pharmacological properties. Similar compounds include:
Diclofenac: Another NSAID with a similar mechanism of action but different chemical structure.
Indomethacin: A potent NSAID used for treating severe inflammatory conditions.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
This compound stands out due to its specific molecular configuration and the presence of fluorine atoms, which may enhance its anti-inflammatory activity and stability .
Properties
IUPAC Name |
sodium;(3-benzoylphenyl)-(difluoromethylsulfonyl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2NO3S.Na/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h1-9,14H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBVDWXAWJQSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N-]S(=O)(=O)C(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22736-85-2 (Parent) | |
Record name | Diflumidone sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
333.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22737-01-5 | |
Record name | Diflumidone sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIFLUMIDONE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLB7019Y0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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